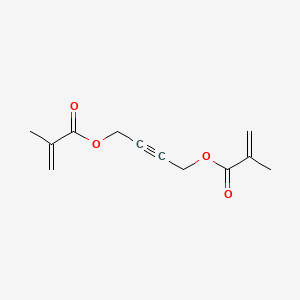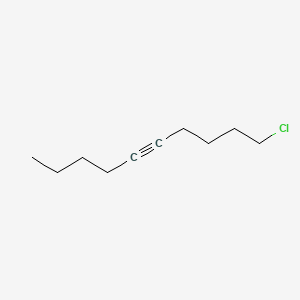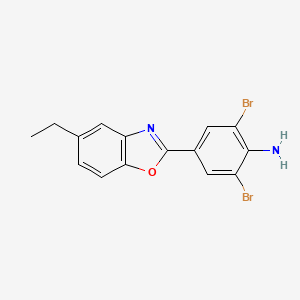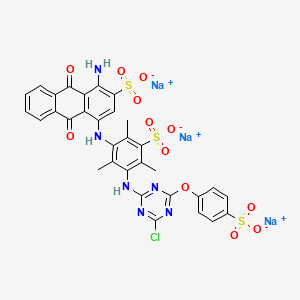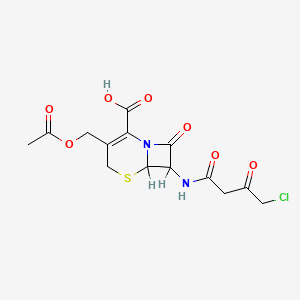
1-Ethyl-2,2,5,5-tetramethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,2,5,5-tetramethylpyrrolidine is an organic compound with the molecular formula C10H21N It is a derivative of pyrrolidine, characterized by the presence of four methyl groups and one ethyl group attached to the nitrogen-containing five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine typically involves the alkylation of 2,2,5,5-tetramethylpyrrolidine with ethyl halides under basic conditions. Common reagents used in this process include ethyl bromide or ethyl iodide, and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-Ethyl-2,2,5,5-tetramethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-Ethyl-2,2,5,5-tetramethylpyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The compound’s structural features allow it to engage in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects.
相似化合物的比较
2,2,5,5-Tetramethylpyrrolidine: Lacks the ethyl group, making it less sterically hindered.
1-Methyl-2,2,5,5-tetramethylpyrrolidine: Contains a methyl group instead of an ethyl group, resulting in different reactivity and steric properties.
1-Ethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions, making it valuable in various research and industrial applications.
属性
CAS 编号 |
63886-58-8 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
1-ethyl-2,2,5,5-tetramethylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-6-11-9(2,3)7-8-10(11,4)5/h6-8H2,1-5H3 |
InChI 键 |
GKPKSLODPGIJAO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(CCC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
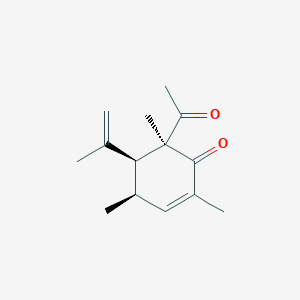
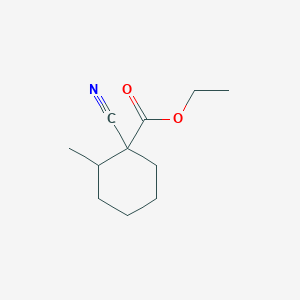

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)
